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azanium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

Cat. No.: B1594294
CAS No.: 67989-88-2
M. Wt: 369.80 g/mol
InChI Key: CMHPCPKGHHIRER-UHFFFAOYSA-K
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Description

Theoretical Frameworks in Metal Chelation Chemistry Relevant to Edetate Diammonium Copper

The formation and stability of edetate diammonium copper can be understood through several key theoretical frameworks in coordination chemistry.

Werner's Coordination Theory: Proposed by Alfred Werner, this theory was foundational in understanding coordination compounds. solubilityofthings.comncert.nic.in It introduced the concepts of primary and secondary valencies. ncert.nic.in In edetate diammonium copper, the primary valency of copper is +2, satisfied by the two ammonium (B1175870) counter-ions. The secondary valency, or coordination number, is typically six, satisfied by the six donor atoms of the EDTA ligand that form coordinate bonds with the central copper ion. tamu.edubyjus.com Werner's work also highlighted the importance of the geometric arrangement of ligands around the central metal, which in the case of the [Cu(EDTA)]²⁻ complex, is typically a distorted octahedral geometry. solubilityofthings.comrsc.org

Valence Bond Theory (VBT): VBT describes the formation of coordinate bonds as the result of the overlap between filled ligand orbitals and empty hybrid orbitals of the central metal ion. coconote.app In the [Cu(EDTA)]²⁻ complex, the copper(II) ion, with its d⁹ electron configuration, would utilize its available orbitals to accept lone pairs of electrons from the nitrogen and oxygen donor atoms of the EDTA ligand, forming strong covalent bonds. periodni.com

Crystal Field Theory (CFT) and Ligand Field Theory (LFT): CFT provides a model for the splitting of the d-orbitals of the central metal ion under the influence of the electrostatic field created by the surrounding ligands. wikipedia.orglibretexts.org As the EDTA ligand approaches the Cu²⁺ ion, the degeneracy of the d-orbitals is lifted. byjus.com In an octahedral field, the d-orbitals split into two sets of different energy levels: the lower-energy t₂g set (dxy, dyz, dxz) and the higher-energy eg set (dx²-y², dz²). solubilityofthings.comuomustansiriyah.edu.iq The magnitude of this splitting (Δo) is influenced by the nature of the ligands. byjus.com

Ligand Field Theory is a more advanced model that incorporates aspects of both CFT and molecular orbital theory, considering the covalent nature of metal-ligand bonding. solubilityofthings.comuchicago.edu LFT helps to explain the electronic spectra and magnetic properties of coordination complexes like [Cu(EDTA)]²⁻. scribd.com The color of the complex is a result of the absorption of light, which promotes an electron from a lower energy d-orbital to a higher energy d-orbital (a d-d transition). rsc.org The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, places EDTA as a moderately strong field ligand. libretexts.orgbyjus.com

Interactive Data Table: Theoretical Frameworks and Their Relevance

Theoretical FrameworkKey Concepts for Edetate Diammonium CopperReference
Werner's Coordination Theory Primary valency (+2), Secondary valency (coordination number 6), Octahedral geometry. solubilityofthings.comncert.nic.intamu.edu
Valence Bond Theory Formation of coordinate covalent bonds through orbital overlap. coconote.appperiodni.com
Crystal Field/Ligand Field Theory Splitting of d-orbitals (t₂g and eg), d-d electronic transitions causing color, magnetic properties. rsc.orgbyjus.comscribd.com

Current Research Landscape and Knowledge Gaps Pertaining to Edetate Diammonium Copper

The current research landscape for copper-EDTA complexes, including the diammonium salt, is diverse, with a significant focus on environmental and industrial applications. However, specific research solely on "edetate diammonium copper" is less common than for copper-EDTA in general.

Detailed Research Findings:

Environmental Remediation: A significant area of research involves the use of EDTA to chelate and remove heavy metals like copper from contaminated soils and water. nih.govresearchgate.net However, the high stability of the [Cu(EDTA)]²⁻ complex presents a challenge for subsequent removal from wastewater. pku.edu.cnresearchgate.net Recent studies have explored advanced oxidation processes, such as using non-thermal plasma, to break down the stable Cu-EDTA complex, allowing for the precipitation and removal of copper ions. researchgate.net

Industrial Applications: Copper-EDTA complexes are used in various industrial processes, including in the semiconductor industry to enhance the solubility of copper during manufacturing. acs.orgnih.gov Research has focused on developing methods to remove these stable complexes from industrial effluents, with studies investigating the competitive binding of copper between EDTA and other polymers like polyethyleneimine (PEI). acs.orgpku.edu.cnnih.gov

Electrocatalysis: A recent study highlighted the potential of a Cu(II)-EDTA complex, specifically [Cu(EDTA)(H₂O)], as a catalyst for water oxidation. rsc.org The research found that the complex exhibits good stability and catalytic activity in neutral aqueous solutions, which is attributed to the strong chelation by EDTA. rsc.org

Agriculture: Metal chelates, including copper EDTA, are used in fertilizers to provide essential micronutrients to plants in a soluble and available form. wikipedia.org Research in this area investigates the uptake of these chelated nutrients by plants and the persistence and translocation of EDTA in the soil. researchgate.net

Knowledge Gaps:

Specific Properties of the Diammonium Salt: While the general behavior of the [Cu(EDTA)]²⁻ anion is well-studied, there is a lack of research specifically detailing how the diammonium counter-ions influence the compound's properties compared to other salts like sodium or calcium salts. The ammonium ions could potentially influence solubility, crystal structure, and reactivity in specific applications.

Detailed Structural and Spectroscopic Characterization: Although the general structure is known to be a distorted octahedron, detailed crystallographic and advanced spectroscopic studies specifically on high-purity edetate diammonium copper are not widely published. Such studies could provide more precise bond lengths and angles, and a deeper understanding of the electronic structure. rsc.org

Mechanism in Biological Systems: While EDTA is used in chelation therapy for heavy metal poisoning, the precise mechanisms of interaction and the potential for metal exchange with biological molecules in the context of the diammonium copper salt are areas that could benefit from further investigation. mdpi.comnih.govtandfonline.com The role of the ammonium ions in these complex biological environments is not well understood.

Comparative Efficacy in Applications: There is a gap in research directly comparing the performance of edetate diammonium copper with other copper chelate forms (e.g., copper gluconate, copper citrate) in specific applications like agriculture or catalysis. Such studies would provide valuable data for optimizing formulations and processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16CuN3O8- B1594294 azanium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate CAS No. 67989-88-2

Properties

CAS No.

67989-88-2

Molecular Formula

C10H16CuN3O8-

Molecular Weight

369.80 g/mol

IUPAC Name

azanium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.Cu.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3/q;+2;/p-3

InChI Key

CMHPCPKGHHIRER-UHFFFAOYSA-K

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[Cu+2]

Other CAS No.

67989-88-2

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Edetate Diammonium Copper

Preparation Techniques for Edetate Diammonium Copper

The synthesis of edetate diammonium copper can be achieved through several key methods, each with its own set of advantages and specific applications.

The direct synthesis of edetate complexes, including the diammonium salt of copper edetate, often involves the reaction of the foundational chelating agent, ethylenediaminetetraacetic acid (EDTA), with appropriate precursors. Historically, Ferdinand Münz first prepared EDTA in 1935 by reacting ethylenediamine (B42938) (EDA) with monochloroacetic acid. newalliance.co.in On an industrial scale, EDTA is primarily synthesized from ethylenediamine, formaldehyde (B43269), and sodium cyanide. newalliance.co.inwikipedia.org This process initially yields the tetrasodium (B8768297) salt of EDTA, which can then be converted to the desired acid or salt form. newalliance.co.inwikipedia.org

For the specific synthesis of edetate diammonium copper, a common industrial practice involves the use of a solution of diammonium ethylenediaminetetraacetic acid, ((NH₄)₂H₂EDTA), which is then reacted with a copper source. google.com This approach allows for the direct formation of the target complex in an aqueous medium. The resulting product is typically a greenish-blue liquid. newalliance.co.in

Table 1: General Properties of Edetate Diammonium Copper

PropertyValue
Synonyms Diammonium Copper EDTA, Copper Diammonium EDTA
CAS Number 67989-88-2
Molecular Formula EDTA.Cu₂
Molecular Weight 387.8 g/mol
Appearance Greenish Blue Liquid
pH (in solution) 5.0 - 8.0

Data sourced from New Alliance Dye Chem Pvt. Ltd. newalliance.co.in

Ligand exchange, or substitution, reactions are a prevalent and effective method for the formation of highly stable metal complexes like edetate diammonium copper. This process relies on the principle that a ligand forming a more stable complex will displace a ligand that forms a less stable one. issr.edu.kh The high stability of the copper-EDTA complex makes this a thermodynamically favorable process. libretexts.orglibretexts.org

In a typical ligand exchange reaction to form the copper-EDTA complex, a copper salt containing less strongly bound ligands, such as water in the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, is treated with an EDTA salt. crunchchemistry.co.uk The EDTA⁴⁻ anion, being a multidentate ligand, readily displaces the monodentate water molecules to form the [Cu(EDTA)]²⁻ complex. issr.edu.khcrunchchemistry.co.uk

The general reaction can be represented as: [Cu(L)ₙ]²⁺ + [EDTA]⁴⁻ → [Cu(EDTA)]²⁻ + nL where L represents the leaving ligand, such as water or ammonia (B1221849).

This method is particularly useful as the stability of the resulting chelated complex drives the reaction to completion. libretexts.orglibretexts.org The formation of the sky-blue edetate complex is a common observation in these reactions. issr.edu.kh

Solvothermal and hydrothermal synthesis methods offer advanced control over the crystallization, particle size, and morphology of the resulting edetate diammonium copper complex. These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. ajchem-a.comtandfonline.com

The solvothermal synthesis of Cu(II)-EDTA has been successfully demonstrated, yielding crystalline products with distinct morphologies. ajchem-a.com In this method, a copper salt and an EDTA source are heated in a suitable solvent. The choice of solvent and reaction conditions can influence the final product's characteristics. For instance, Cu(II)-EDTA synthesized via a solvothermal method has been shown to have a cubic crystal morphology with a rough and irregular surface. ajchem-a.com

Hydrothermal synthesis, a subset of solvothermal synthesis where water is the solvent, is also employed. tandfonline.comacs.orgnih.gov In the context of copper-containing materials, EDTA is often used as a complexing agent to control the growth and prevent the agglomeration of nanoparticles. tandfonline.comresearchgate.net For example, in the synthesis of ultra-fine copper powders, EDTA effectively suppresses the agglomeration and growth of the particles during the supercritical hydrothermal process. tandfonline.com This principle can be applied to the synthesis of well-defined edetate diammonium copper crystals.

Table 2: Influence of EDTA in Hydrothermal Synthesis of Copper-Containing Nanoparticles

Precursor/AgentRoleEffectReference
EDTAComplexing AgentSuppresses agglomeration and growth of Cu powders tandfonline.comresearchgate.net
Formic AcidReducing AgentEnables synthesis of high purity ultra-fine Cu powders tandfonline.comresearchgate.net

Mechanistic Investigations of Edetate Diammonium Copper Formation

The formation of edetate diammonium copper is governed by fundamental kinetic and thermodynamic principles. Understanding these mechanisms provides insight into reaction rates, complex stability, and the factors influencing the synthesis process.

Kinetic studies reveal the rates and mechanisms of the reactions leading to the formation of the copper-EDTA complex. The decomplexation of Cu(II)-EDTA has been studied, with the reaction rate constant (k_obs) being influenced by factors such as pH. frontiersin.orgresearchgate.net For instance, the decomplexation reaction is significantly faster at a lower pH. researchgate.net

Conversely, the formation of the complex through ligand exchange has also been a subject of kinetic investigation. Studies on the substitution reaction between copper(II) ions and other metal-EDTA complexes, such as cobalt(II)-EDTA, have elucidated the simultaneous reaction paths involved. oup.com The kinetics of copper complexation with EDTA can be influenced by the presence of other ions, like alkaline-earth metals, which can compete for the EDTA ligand. acs.org The rate of complexation of copper by humic acid, in contrast, is not significantly affected by high calcium concentrations. acs.org

Research has also explored the kinetics of copper ion transfer between biological molecules and EDTA, highlighting that these reactions often follow pseudo-first-order kinetics. nih.gov

Table 3: Pseudo-First-Order Kinetic Parameters for Cu-EDTA Removal

Initial pHRate Constant k_obs (min⁻¹)
30.0125
50.0163
70.0201
90.0142
110.0108

Adapted from data on the decomplexation of Cu-EDTA. frontiersin.org

The formation of edetate diammonium copper is a thermodynamically highly favorable process, primarily due to the chelate effect. libretexts.orglibretexts.org The chelate effect describes the enhanced stability of complexes containing multidentate ligands, like EDTA, compared to those with monodentate ligands. libretexts.orglibretexts.org

When the hexadentate EDTA ligand coordinates to a copper(II) ion, it displaces six water molecules. crunchchemistry.co.uk This leads to a significant increase in the number of independent particles in the system, resulting in a large positive entropy change (ΔS). libretexts.orglibretexts.org This increase in entropy is a major driving force for the reaction, making the Gibbs free energy change (ΔG) highly negative and the formation of the complex spontaneous.

The stability of the copper-EDTA complex is quantified by its high stability constant (log K). For the [Cu(EDTA)]²⁻ complex, the log K value is approximately 18.8. libretexts.orglibretexts.org This high value indicates a very strong affinity of EDTA for copper(II) ions. Potentiometric and polarographic studies have determined the formation constants for various protonated forms of the Cu-EDTA complex over a wide pH range. oup.com

Table 4: Stability Constants of Copper Complexes

Complexlog KReference
[Cu(EDTA)]²⁻18.8 libretexts.orglibretexts.org
[Cu(H₂O)₄(en)]²⁺10.6 libretexts.org
[Cu(NH₃)₂(H₂O)₄]²⁺7.86 libretexts.org

Influence of Reaction Conditions on Edetate Diammonium Copper Synthesis

Effect of pH and Temperature

The pH of the reaction medium is arguably the most critical factor in the synthesis of Edetate Diammonium Copper. It directly influences the speciation of the EDTA ligand and the stability of the copper complex, while also preventing the precipitation of insoluble copper salts.

The EDTA molecule (H₄EDTA) is a polyprotic acid that requires deprotonation to become an effective chelating agent. This is typically achieved by adding a base, which in this synthesis is ammonia or ammonium (B1175870) hydroxide (B78521). The pH must be high enough to deprotonate EDTA's carboxylic acid groups, enabling them to coordinate with the Cu²⁺ ion. However, if the pH becomes too high, it can lead to the precipitation of copper(II) hydroxide (Cu(OH)₂), a competing and undesirable side reaction. google.com

Research and industrial applications indicate a specific pH window for successful synthesis. A technical data sheet for a commercial Edetate Diammonium Copper solution specifies a pH range of 5.0 to 8.0. newalliance.co.in In a laboratory setting for preparing (NH₄)₂[Cu(EDTA)] for use as a paramagnetic agent, the synthesis involved adjusting the initial solution of CuSO₄ and H₄EDTA to a pH of 5.0-6.0 using ammonium hydroxide, followed by a final adjustment to pH 7.5-8.0. mpg.de In related syntheses involving copper, EDTA, and ammonia, an optimal pH range of 5.7 to 6.5 was identified to maintain a stable solution and prevent the formation of insoluble species. scielo.br This demonstrates the necessity of maintaining the pH within a moderately alkaline or near-neutral range to maximize the yield of the desired copper chelate.

The influence of temperature on the synthesis is less documented in specific research literature. However, based on general chemical principles, temperature affects both the reaction rate and the stability of the resulting complex. The thermal decomposition of EDTA solutions is known to occur at elevated temperatures (above 175 °C), which represents an upper limit for any synthetic process. researchgate.net For most aqueous chelation reactions, synthesis is effectively carried out at or near ambient temperature. Increased temperature could potentially accelerate the rate of chelation but also risks promoting side reactions or degradation of the organic ligand if not carefully controlled.

Table 1: Representative Effect of pH on Copper Chelation Efficiency

This table illustrates the generalized effect of pH on the formation of the copper-EDTA complex in an aqueous ammonium system, based on established chemical principles. The efficiency is a qualitative measure of the successful formation of the soluble [Cu(EDTA)]²⁻ complex versus the precipitation of insoluble copper salts.

pH RangePredominant Species/ProcessChelation Efficiency
< 3.0EDTA is protonated (H₃EDTA⁻, H₄EDTA); limited chelationLow
3.0 - 5.0Partial deprotonation of EDTA; chelation beginsModerate
5.0 - 8.0 Optimal deprotonation of EDTA for Cu²⁺ chelation High
> 8.0Competition from Cu(OH)₂ precipitation increasesDecreasing

Role of Stoichiometry and Solvent Systems

The stoichiometry, or the molar ratio of the reactants, is fundamental to directing the synthesis towards the desired product, (NH₄)₂[Cu(EDTA)]. The core reaction involves one mole of copper(II) ion complexing with one mole of the EDTA⁴⁻ ligand.

To achieve this, the reactants are typically combined in a ratio close to 1:1 for copper and EDTA. In one documented preparation, a slight excess of EDTA (1.05 equivalents) was used relative to the copper sulfate (B86663) (1.0 equivalent). mpg.de This small excess of the chelating agent can help ensure that all copper ions are complexed, driving the equilibrium towards the formation of the [Cu(EDTA)]²⁻ anion. The amount of ammonia added must be sufficient to achieve the target pH and to provide the two ammonium (NH₄⁺) counter-ions for the resulting complex anion. The stoichiometry determines the final product; for instance, using a large excess of copper can lead to the formation of different complexes, such as dicopper(II) ethylenediaminetetraacetate (B1237979), which has an EDTA:Cu(II) ratio of 1:2. google.com Therefore, maintaining a 1:1 molar relationship between the primary chelating agent and the metal ion is crucial for the synthesis of the diammonium salt.

The solvent system for this synthesis is almost exclusively aqueous. Water serves as an excellent medium to dissolve the copper(II) salt (e.g., copper sulfate), and, upon neutralization with ammonia, the EDTA ligand. scielo.brnewalliance.co.in The resulting Edetate Diammonium Copper complex is highly soluble in water, which simplifies the process by keeping reactants and products in a single phase. newalliance.co.inadob.com.pl There is no significant body of research indicating the use of non-aqueous or mixed-solvent systems for the primary synthesis of this specific compound, as the polarity and hydrogen-bonding capabilities of water are ideal for dissolving the ionic reactants and the final chelated salt.

Table 2: Stoichiometric Ratios in Copper-EDTA Complex Synthesis

This table provides examples of stoichiometric ratios used in the synthesis of copper-EDTA complexes, illustrating how the reactant ratio influences the final product.

Target ProductEDTA Molar RatioCopper(II) Molar RatioKey OutcomeReference
(NH₄)₂[Cu(EDTA)]1.051.0Favors complete chelation of copper mpg.de
Cu₂[EDTA]·5H₂O1.02.0 - 5.0Formation of a dicopper complex google.com
[Cu(EDTA)]²⁻ (General)1.01.0Standard 1:1 complex formationGeneral Principle

Advanced Spectroscopic and Diffractional Characterization of Edetate Diammonium Copper

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a powerful, non-destructive lens to probe the electronic and vibrational characteristics of the [Cu(EDTA)]²⁻ anion, which is the core component of Edetate diammonium copper.

Ultraviolet-Visible Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in characterizing the d-orbital electron transitions of the copper(II) ion within the chelate complex. The Cu(II) ion, with its d⁹ electron configuration, typically exhibits a broad absorption band in the visible region when coordinated in a distorted octahedral geometry, as is the case with the hexadentate EDTA ligand.

Studies on aqueous solutions of copper-EDTA complexes consistently show a broad, low-intensity absorption band with a maximum (λmax) in the range of 730–770 nm. mdpi.comscispace.comresearchgate.net This absorption is attributed to the d-d transition, specifically the excitation of an electron from the filled Eg orbitals to the half-filled T₂g orbitals (²Eg → ²T₂g) in an octahedral or pseudo-octahedral ligand field. mdpi.com The significant broadness of this peak is a characteristic result of the Jahn-Teller effect, which is pronounced in d⁹ systems and leads to the removal of orbital degeneracy and a subsequent distortion of the octahedral geometry. mdpi.com The position and intensity of this band are sensitive to the coordination environment, making UV-Vis spectroscopy a valuable tool for confirming the complex formation and studying its stability.

Table 1: UV-Vis Absorption Data for the [Cu(EDTA)]²⁻ Complex
Reported λmax (nm)AssignmentReference
750-770²Eg → ²T₂g mdpi.com
730d-d transition scispace.com
732d-d transition researchgate.net
745d-d transition researchgate.net

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the bonding and functional groups within Edetate diammonium copper. The spectra are a composite of the vibrations from the [Cu(EDTA)]²⁻ complex anion and the diammonium (NH₄⁺) counter-ions.

For the [Cu(EDTA)]²⁻ moiety, the most significant spectral region involves the carboxylate group (-COO⁻) stretching vibrations. A very strong and intense band appears in the IR spectrum around 1595-1610 cm⁻¹, which is assigned to the asymmetric stretching vibration (νas(COO⁻)) of the coordinated carboxylate groups. The corresponding symmetric stretching vibration (νs(COO⁻)) is observed in the 1400-1450 cm⁻¹ region. The large separation between these asymmetric and symmetric stretching frequencies (Δν > 200 cm⁻¹) is indicative of the covalent character of the copper-oxygen bond and suggests a unidentate coordination mode for the carboxylate groups.

The ammonium (B1175870) counter-ions (NH₄⁺) exhibit their own characteristic vibrations. The N-H stretching modes (ν₃ and ν₁) are typically observed as broad bands in the 3100-3300 cm⁻¹ region. mdpi.com The asymmetric bending vibration (ν₄) of the ammonium ion gives rise to a strong band around 1400-1450 cm⁻¹, often overlapping with the symmetric carboxylate stretch of the EDTA ligand. mdpi.comethz.ch The symmetric bending mode (ν₂) is found near 1690 cm⁻¹. mdpi.com Other notable bands include the C-H stretching of the ethylene (B1197577) and methylene (B1212753) groups of EDTA, which appear in the 2920-2960 cm⁻¹ range.

Table 2: Characteristic Vibrational Modes for Edetate Diammonium Copper
Frequency Range (cm⁻¹)AssignmentOriginating Moiety
3100-3300N-H stretching (ν₁, ν₃)NH₄⁺
2920-2960C-H stretchingEDTA
~1690N-H bending (ν₂)NH₄⁺
1595-1610Asymmetric COO⁻ stretching (νas)EDTA
1400-1450Symmetric COO⁻ stretching (νs) / N-H bending (ν₄)EDTA / NH₄⁺

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying metal complexes with unpaired electrons, such as the d⁹ Cu(II) ion in Edetate diammonium copper. The EPR spectrum provides detailed information about the electronic ground state and the local environment of the paramagnetic center. mdpi.com

For a Cu(II) complex in a distorted octahedral (or square pyramidal) geometry, the EPR spectrum is typically axial, characterized by two principal g-values: g|| and g⊥. nih.govresearchgate.net The spectrum is further complicated by hyperfine coupling, which is the interaction between the electron spin (S=1/2) and the nuclear spin of the copper nucleus (I=3/2). This interaction splits the signal into a characteristic four-line pattern in the parallel orientation, defined by the hyperfine coupling constant A||. nih.gov

In Cu(II)-EDTA, the relationship g|| > g⊥ > 2.0023 (the g-value for a free electron) is expected. This pattern is characteristic of a dx²-y² ground state, which is typical for Cu(II) in an axially elongated geometry. researchgate.net The specific values of g|| and A|| are sensitive to the degree of covalency in the metal-ligand bonds and the precise coordination geometry. For instance, a study of the [Cu(EDTA)]²⁻ complex reported EPR parameters of g|| = 2.30 and A|| = 450 MHz, which are consistent with a square planar or distorted octahedral environment with nitrogen and oxygen donors.

Table 3: Typical EPR Parameters for the [Cu(EDTA)]²⁻ Complex
ParameterTypical ValueInformation Derived
g||~2.24 - 2.30Indicates an axial geometry with a dx²-y² ground state. Sensitive to the ligand field.
g~2.06 - 2.07
A|| (MHz)~450 - 540Measures the hyperfine interaction; reflects the covalency of the Cu-ligand bonds.

X-ray Absorption Spectroscopy (XAS) for Local Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides precise information on the local geometric and electronic structure of the absorbing atom. For Edetate diammonium copper, XAS at the copper K-edge can be used to probe the environment of the Cu(II) center. The XAS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, at the onset of the absorption edge, is sensitive to the oxidation state and coordination geometry of the copper atom. The pre-edge features in the Cu K-edge spectrum, though weak, can provide information about the d-orbital occupancy and the symmetry of the coordination site. Theoretical studies on Cu(II) complexes with nitrogen-coordinating ligands suggest that a proper description of the XANES spectra requires the inclusion of multiple electronic configurations, reflecting the complex electronic structure of the final state during photoabsorption.

The EXAFS region, extending several hundred eV above the edge, contains oscillatory features that can be analyzed to determine the local structure around the copper atom. This analysis can yield quantitative information about the number and type of neighboring atoms (coordination numbers) and their precise distances from the copper center (bond lengths), typically with a precision of ±0.02 Å. For the [Cu(EDTA)]²⁻ complex, EXAFS would be able to precisely determine the Cu-O and Cu-N bond distances.

Table 4: Information Obtainable from X-ray Absorption Spectroscopy of Edetate Diammonium Copper
XAS RegionInformation Provided
XANESFormal oxidation state of copper (Cu(II)) Coordination geometry (e.g., octahedral vs. tetrahedral)
EXAFSCoordination number of copper Type of coordinating atoms (N, O) Precise Cu-N and Cu-O bond distances

Diffraction Methods for Crystalline Structure Analysis

While spectroscopic methods probe the electronic and local structure, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the crystalline solid state.

Single-Crystal X-ray Diffraction of Edetate Diammonium Copper

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure and crystal packing of a compound. While a specific crystal structure for Edetate diammonium copper is not widely available in published literature, the structure of the core anion, [Cu(EDTA)]²⁻, is well-established from studies of related salts.

In these structures, the EDTA anion acts as a hexadentate ligand, wrapping around the central Cu(II) ion. It coordinates through its two nitrogen atoms and four carboxylate oxygen atoms, forming a distorted octahedral geometry. This coordination creates five, five-membered chelate rings, which imparts significant thermodynamic stability to the complex. The distortion from a perfect octahedron is a consequence of the constraints of the ligand backbone and the Jahn-Teller effect.

The typical bond lengths within the [Cu(EDTA)]²⁻ anion are well-characterized. The Cu-N bonds are generally in the range of 2.08-2.11 Å, while the Cu-O bond distances are typically around 1.96-1.98 Å. The bond angles also deviate from the ideal 90° and 180° of a perfect octahedron. In the solid state, the diammonium cations would be located in the crystal lattice, balancing the charge of the [Cu(EDTA)]²⁻ anions and participating in hydrogen bonding interactions with the carboxylate oxygen atoms.

Table 5: Typical Structural Parameters for the [Cu(EDTA)]²⁻ Anion from X-ray Diffraction
ParameterTypical Value
Coordination GeometryDistorted Octahedral
Cu-N Bond Length2.08 - 2.11 Å
Cu-O Bond Length1.96 - 1.98 Å
O-Cu-O Bond AngleDeviates from 90° and 180°
N-Cu-N Bond AngleDeviates from 90°

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification and characterization of crystalline materials. The method involves directing X-rays onto a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is unique to the crystalline phase, acting as a "fingerprint" for the compound.

For Edetate Diammonium Copper, a PXRD analysis would provide valuable information regarding its crystal structure, phase purity, and lattice parameters. The diffraction peaks, corresponding to the d-spacing of the crystal lattice planes, are dictated by Bragg's Law (nλ = 2d sinθ). By comparing the experimental diffraction pattern with reference patterns from crystallographic databases, one can confirm the identity of the synthesized compound.

Table 1: Hypothetical Powder X-ray Diffraction Data for Edetate Diammonium Copper

2θ (degrees) d-spacing (Å) Relative Intensity (%)
Data not available in published literature Data not available Data not available

This table is for illustrative purposes only, as specific experimental data is not publicly available.

Advanced Spectrometric Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For Edetate Diammonium Copper, electrospray ionization mass spectrometry (ESI-MS) is a suitable method for generating ions of the copper-EDTA complex.

Research into the fragmentation behavior of various metal-EDTA complexes, including copper, has been conducted using collision-induced dissociation (CID). nih.gov In negative ion mode ESI-MS, the [Cu(EDTA)]²⁻ anion is the parent ion. The fragmentation of this complex is initiated by the loss of a glycinate (B8599266) moiety (CH₂COO⁻), followed by further fragmentation of the ligand backbone.

The fragmentation pattern provides valuable structural information. The initial loss of CO₂ from a carboxylate group is a common fragmentation pathway for EDTA complexes. Subsequent losses of portions of the ethylenediamine (B42938) bridge and acetate (B1210297) arms can also be observed. These fragmentation patterns help to confirm the coordination of the copper ion by the EDTA ligand.

Table 2: Fragmentation Pattern of the [Cu(EDTA)]²⁻ Anion from Mass Spectrometry

Fragment m/z
[Cu(EDTA) - CO₂]²⁻ Data not specified in literature
[Cu(EDTA) - CH₂COO]⁻ Data not specified in literature

While general fragmentation behavior is known, specific m/z values for all fragments of the diammonium copper salt complex are not detailed in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for elucidating the structure of molecules in solution. However, its application to Edetate Diammonium Copper is complicated by the nature of the central metal ion. The Cu(II) ion is paramagnetic, meaning it has unpaired electrons. This paramagnetism leads to significant broadening of NMR signals of nearby nuclei, often to the point where they become undetectable.

For a complete analysis, both ¹H and ¹³C NMR spectroscopy would be considered. In a hypothetical diamagnetic analogue (e.g., with Zn²⁺ instead of Cu²⁺), the ¹H NMR spectrum of the EDTA ligand would show distinct signals for the ethylene bridge protons and the acetate arm protons. The ammonium ions would appear as a triplet due to coupling with ¹⁴N. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carboxylate carbons and the carbons of the ethylenediamine backbone.

Due to the paramagnetic nature of Cu(II), obtaining well-resolved NMR spectra for Edetate Diammonium Copper is challenging. The interaction between the unpaired electrons of the copper ion and the nuclei of the EDTA ligand causes rapid nuclear relaxation, resulting in extremely broad spectral lines. Consequently, detailed NMR data for this specific compound is not available in the scientific literature. This lack of data is a direct consequence of the inherent properties of the paramagnetic metal center.

Table 3: Compound Names Mentioned in the Article

Compound Name
Edetate diammonium copper
Diammonium [N,N'-ethylenebis[N-(carboxymethyl)glycinato]-N,N',O,O',ON,ON']cuprate(2-)
Copper

Coordination Environment and Ligand Field Theory in Edetate Diammonium Copper Complexes

Ligand Coordination Modes and Geometries of Edetate Diammonium Copper

The ethylenediaminetetraacetate (B1237979) (EDTA) ligand is a versatile chelating agent capable of coordinating to a metal ion through multiple donor atoms. scielo.brlibretexts.orgwikipedia.org In the context of edetate diammonium copper, the EDTA⁴⁻ anion typically acts as a hexadentate ligand, meaning it forms six coordinate bonds with the central copper(II) ion. libretexts.orgwikipedia.orglibretexts.org These bonds are formed through the lone pairs of electrons on the two nitrogen atoms and one oxygen atom from each of the four carboxylate groups. libretexts.orglibretexts.org This multi-point attachment results in the formation of a highly stable chelate complex, a phenomenon known as the chelate effect. reddit.comlibretexts.org

The coordination of the copper(II) ion by the hexadentate EDTA ligand generally results in an octahedral geometry. scielo.brnih.gov However, due to the electronic configuration of Cu(II) (d⁹), these octahedral complexes are rarely perfect and are subject to distortions. nih.govnih.gov Studies have shown that the geometry can be described as a distorted octahedron or a tetragonal bipyramid. nih.govresearchgate.net In some cases, particularly in the gas phase or under specific conditions, pentacoordinated (five-coordinate) or even tetracoordinated structures have been proposed and computationally investigated. colorado.educhemrxiv.org Cryogenic ion vibrational spectroscopy coupled with density functional theory (DFT) calculations have suggested that pentacoordinated structures can be practically isoenergetic with hexacoordinated ones for Cu(II)-EDTA complexes. colorado.edu

Table 1: Coordination Details of Copper-EDTA Complexes
FeatureDescriptionReferences
Ligand Ethylenediaminetetraacetate (EDTA) scielo.brlibretexts.orgwikipedia.org
Denticity Typically hexadentate libretexts.orgwikipedia.orglibretexts.org
Donor Atoms 2 Nitrogen, 4 Oxygen (from carboxylates) libretexts.orglibretexts.org
Common Geometry Distorted Octahedral scielo.brnih.gov
Alternative Geometries Tetragonal Bipyramid, Pentacoordinated nih.govresearchgate.netcolorado.educhemrxiv.org
Key Feature High stability due to the chelate effect reddit.comlibretexts.org

Influence of Ligand Field on Electronic Structure of Copper Center

Ligand field theory (LFT) provides a framework for understanding how the interaction between the central metal ion and the surrounding ligands affects the energies of the metal's d-orbitals. britannica.com In the case of the copper(II) ion in edetate diammonium copper, which has a d⁹ electron configuration, the five d-orbitals are not degenerate in the presence of the EDTA ligand field. scielo.br

In an idealized octahedral field, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). scielo.br The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The electronic spectrum of the [Cu(EDTA)]²⁻ complex is characterized by a broad absorption band in the visible region, typically around 750-770 nm, which corresponds to the d-d transition (²Eg → ²T₂g) of the Cu(II) ion in an octahedral-like environment. scielo.br The nature of the ligands directly influences the magnitude of Δo; ligands that are strong field donors, like the nitrogen atoms in EDTA, cause a larger splitting than weak field donors, like the oxygen atoms. scribd.com

The electronic structure of the copper center is also influenced by the covalent character of the metal-ligand bonds. nih.gov Charge transfer transitions, which involve the excitation of electrons from ligand-based orbitals to the d-orbitals of the copper ion, can also occur and are typically more intense than d-d transitions. nih.gov

Jahn-Teller Distortions in Copper(II) Complexes of Edetate Diammonium Copper

In [Cu(EDTA)]²⁻ complexes, the Jahn-Teller distortion typically manifests as an elongation of the axial bonds (tetragonal elongation), leading to a distorted octahedral or tetragonal bipyramidal geometry. nih.govnih.govresearchgate.net This distortion involves an elongation of the two bonds along the z-axis and a compression of the four bonds in the xy-plane. nih.gov This removes the degeneracy of the eg* orbitals, with the dz² orbital being stabilized and the dx²-y² orbital being destabilized. The unpaired electron then resides in the higher energy dx²-y² orbital. nih.gov This structural distortion has a significant impact on the stability and reactivity of the complex. The broadness of the d-d absorption band in the electronic spectrum of copper(II)-EDTA complexes is also a direct consequence of the Jahn-Teller effect. scielo.br

Theoretical Models for Bonding in Edetate Diammonium Copper

The bonding in edetate diammonium copper can be described by a combination of theoretical models, including ionic and covalent contributions. While early models like crystal field theory treated the metal-ligand interaction as purely electrostatic, it is now understood that a significant degree of covalent character exists in the bonds. britannica.comacs.org

Molecular orbital (MO) theory further elucidates the bonding by considering the overlap of metal and ligand orbitals to form bonding and antibonding molecular orbitals. nih.gov The donation of electron density from the ligand's sigma (σ) and pi (π) orbitals to the vacant or partially filled d-orbitals of the copper ion is a key aspect of the covalent interaction. nih.gov For the Cu(II)-EDTA complex, donation occurs into the 4s and 3d orbitals of the copper ion. researchgate.net Theoretical models also help to rationalize the geometries and the consequences of the Jahn-Teller effect on the electronic and structural properties of the complex. researchgate.net

Table 2: Theoretical Bonding Parameters in Metal-EDTA Complexes
ParameterDescriptionRelevance to Cu-EDTAReferences
Interaction Energy The total energy holding the complex together, composed of ionic and orbital (covalent) contributions.High, indicating a stable complex. researchgate.net
Ionic Contribution Electrostatic attraction between the positively charged Cu²⁺ ion and the negatively charged donor atoms of EDTA.A major component of the bonding. researchgate.netmdpi.com
Orbital (Covalent) Contribution Sharing of electrons through the overlap of metal and ligand orbitals.Significant, especially for Cu-N bonds. researchgate.netmdpi.com
Ligand-to-Metal Donation Electron density flows from the EDTA ligand to the copper ion's valence orbitals (4s and 3d).A key feature of the covalent interaction. researchgate.net

Computational Chemistry and Theoretical Modeling of Edetate Diammonium Copper

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structures and properties of metal-EDTA complexes, including the copper-containing species. sioc-journal.cnsioc-journal.cnresearchgate.net DFT studies typically focus on the [Cu(EDTA)]²⁻ anion, which is the core component of Edetate Diammonium Copper. These calculations provide valuable information on bond lengths, bond orders, and the nature of the metal-ligand interactions.

Research using the B3LYP functional and the LanL2DZ basis set has been employed to optimize the geometries of octahedral M-ethylenediaminetetraacetate complexes, including the copper complex. sioc-journal.cnsioc-journal.cn A significant finding in these studies is the distortion of the [Cu(EDTA)]²⁻ complex due to the Jahn-Teller effect. sioc-journal.cnsioc-journal.cn This effect leads to an obvious elongation of the M—O(5) bond length in the copper complex compared to other metal-EDTA complexes. sioc-journal.cnsioc-journal.cn

The stability of the complex is also a key area of investigation. Thermodynamic calculations based on DFT have shown that the complexation stability of various divalent metal ions with EDTA follows the order Cd²⁺ < Zn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. sioc-journal.cnsioc-journal.cn This indicates a high stability for the copper-EDTA complex. Natural Bond Orbital (NBO) analysis reveals that the interaction between the non-bonded electrons of the nitrogen and oxygen atoms of EDTA and the vacant orbitals of the copper ion is vital for the formation of the stable complex. sioc-journal.cnsioc-journal.cn

Different DFT functionals may be employed depending on the specific properties being investigated. For instance, a comparative study of various functionals found that for metal complexes involving 3d electrons, like copper, the PBE0 functional can yield results that are in better agreement with experimental values for certain energetic calculations. rsc.org

Table 1: Comparison of Calculated Bond Lengths in Metal-EDTA Complexes

Bond Cu²⁺ (Å) Ni²⁺ (Å) Co²⁺ (Å) Zn²⁺ (Å) Cd²⁺ (Å)
M—N(1) < Ni²⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺
M—O(3) < Zn²⁺ > Zn²⁺ > Ni²⁺ < Ni²⁺ > Co²⁺
M—O(5) < Ni²⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺

Source: Adapted from DFT studies on M-ethylenediaminetetraacetate complexes. sioc-journal.cnsioc-journal.cn

Molecular Dynamics Simulations of Edetate Diammonium Copper Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for "Edetate Diammonium Copper" are not widely documented, simulations involving the EDTA anion and its interactions with other molecules provide valuable insights into its dynamic behavior.

For example, MD simulations have been used to investigate the interaction of EDTA anions with biological membranes, such as phosphatidylcholine (PC) monolayers. acs.org These studies have shown that EDTA anions can adsorb to the surface of the monolayer, which can be influenced by the presence of other ions like Ca²⁺. acs.org This suggests that in biological or environmental systems, the [Cu(EDTA)]²⁻ complex could interact with cellular membranes or other surfaces, and MD simulations are a key tool to explore these interactions.

Although not directly focused on the diammonium copper salt, these simulations highlight the capability of MD to probe the behavior of EDTA complexes in complex environments, which would be relevant for understanding the fate and transport of Edetate Diammonium Copper in various applications.

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are instrumental in predicting and interpreting the spectroscopic properties of molecules like Edetate Diammonium Copper. Based on the optimized geometry of the [Cu(EDTA)]²⁻ complex from DFT calculations, vibrational analysis can be performed to assign important peaks in the infrared (IR) spectrum. sioc-journal.cnsioc-journal.cn

The calculated IR spectra show that the metal-sensitive vibrations, specifically the ν(M—N) and ν(M—O) stretching frequencies, are shifted to higher wavenumbers with increasing complexation stability. sioc-journal.cnsioc-journal.cn This theoretical finding can be correlated with experimental FTIR spectra to verify the stability sequence of the metal-EDTA complexes. researchgate.net

Furthermore, time-dependent DFT (TDDFT) calculations can be used to predict electronic absorption spectra. rsc.org For instance, first-principles studies on bulk copper have utilized DFT to calculate its electronic structure and absorption spectrum, which showed nontrivial self-energy effects in the quasiparticle spectrum. aps.org Similar approaches can be applied to the [Cu(EDTA)]²⁻ complex to understand its UV-visible absorption characteristics. The comparison between calculated and experimental photoelectron spectra has also been used to validate the accuracy of the computational methods. rsc.org

Table 2: Computationally Predicted Spectroscopic Data for Metal-EDTA Complexes

Spectroscopic Property Computational Method Key Finding
Infrared (IR) Spectra DFT (B3LYP/LanL2DZ) ν(M—N) and ν(M—O) frequencies shift to higher values with increased complex stability. sioc-journal.cnsioc-journal.cn
Photoelectron Spectra TDDFT Calculated vertical/adiabatic detachment energies can be compared with experimental values to validate the computational model. rsc.org

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical methods provide a molecular-level understanding of reaction mechanisms involving metal complexes. For Edetate Diammonium Copper, this includes the analysis of its formation, degradation, and participation in redox reactions.

Quantum chemical calculations can be used to model the degradation process of the EDTA ligand when complexed with a metal ion. The analysis of bond lengths and natural atomic orbital (NAO) bond orders can illustrate how complexation influences the degradation pathways, leading to different products compared to the uncomplexed EDTA molecule. sioc-journal.cnsioc-journal.cn

Hybrid DFT methods have been successfully applied to investigate the mechanisms of redox-active enzymes containing metals like copper. rsc.org These studies often use a cluster approach to model the active site of the enzyme. The choice of the functional, particularly the fraction of exact exchange, has been found to be crucial for obtaining accurate results for redox enzymes. rsc.org

Computational studies on copper-catalyzed reactions, such as trifluoromethylation, utilize quantum chemical methods to elucidate the reaction mechanism, identify intermediates and transition states, and calculate reaction energy pathways. montclair.edu These studies can provide valuable groundwork for optimizing reaction conditions. While not specific to Edetate Diammonium Copper, the methodologies employed are directly applicable to understanding its reactivity. The inclusion of solvent effects, either implicitly or explicitly, has been shown to be important for accurate energy calculations. montclair.edu

Reactivity and Stability Studies of Edetate Diammonium Copper

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, reactions are fundamental to understanding the stability of the edetate diammonium copper complex. The EDTA⁴⁻ anion is a hexadentate ligand, meaning it forms six coordinate bonds with the central copper ion, creating a particularly stable complex. This phenomenon is known as the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands. libretexts.orglibretexts.org

The significant increase in entropy is a major driving force for this reaction; the displacement of six water molecules by a single EDTA ligand leads to a greater number of free particles in the system, which is entropically favorable. libretexts.orglibretexts.org

Reaction log K (Stability Constant) Thermodynamic Driving Force
[Cu(H₂O)₆]²⁺ + EDTA⁴⁻ ⇌ [Cu(EDTA)]²⁻ + 6H₂O18.8High entropy gain (chelate effect)
[Cu(H₂O)₆]²⁺ + 4NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + 4H₂O~12.6Moderate stability

This table illustrates the superior stability of the copper-EDTA complex compared to a complex with monodentate ligands like ammonia (B1221849), highlighting the significance of the chelate effect.

Due to its high stability, ligand exchange reactions where another ligand displaces the EDTA from the copper center are generally unfavorable unless the incoming ligand forms an even more stable complex or if the EDTA ligand is chemically altered.

Redox Chemistry of the Copper Center within Edetate Diammonium Copper

The copper center in edetate diammonium copper typically exists in the +2 oxidation state (Cu(II)). The redox chemistry of this complex is of interest in various applications, such as catalysis and environmental remediation. The standard reduction potential of the Cu(II)/Cu(I) couple is significantly influenced by the coordination environment.

Research has shown that the [Cu(EDTA)]²⁻ complex can participate in redox reactions. For instance, it can be reduced by strong reducing agents. Conversely, the corresponding Cu(I)-EDTA complex can be oxidized back to Cu(II). This Cu(II)/Cu(I) redox cycle is central to the catalytic activity of copper-EDTA complexes in certain chemical reactions. acs.org

Redox Couple Standard Reduction Potential (E⁰, V vs. NHE) Notes
Cu²⁺(aq) + 2e⁻ ⇌ Cu(s)+0.34For the hydrated copper(II) ion.
[Cu(EDTA)]²⁻ + e⁻ ⇌ [Cu(EDTA)]³⁻Varies with conditionsGenerally lower than that of aqueous Cu²⁺ due to complexation.

This table provides a comparison of the standard reduction potential of the aqueous copper ion with the general behavior of the copper-EDTA complex, showing the influence of the EDTA ligand on the redox properties of copper.

Thermal and Photochemical Stability of Edetate Diammonium Copper

The stability of edetate diammonium copper under the influence of heat and light is a critical factor for its storage and application.

Thermal Stability: The thermal stability of the compound is largely determined by the decomposition of the EDTA ligand. While the copper-EDTA complex is stable at moderate temperatures, it will decompose at elevated temperatures. Studies on the thermal degradation of EDTA and its metal complexes have shown that decomposition typically begins at temperatures above 200°C. scielo.br The decomposition of EDTA in an aqueous solution can involve the hydrolytic cleavage of the C-N bonds. researchgate.net The presence of metal ions like copper can sometimes catalyze the decomposition of the EDTA ligand at high temperatures. scielo.br

Photochemical Stability: The [Cu(EDTA)]²⁻ complex can undergo photochemical reactions when exposed to ultraviolet (UV) light. This process often involves a ligand-to-metal charge transfer (LMCT), where an electron is transferred from the EDTA ligand to the Cu(II) center, resulting in the transient formation of Cu(I) and an oxidized EDTA radical. acs.org This can lead to the progressive degradation of the EDTA ligand through a series of oxidative steps, a process that is utilized in advanced oxidation processes for the treatment of wastewaters containing stable metal-EDTA complexes. acs.orgacs.org The presence of oxidizing agents can enhance this photodegradation. dntb.gov.ua

Condition Effect on Edetate Diammonium Copper Primary Degradation Pathway
Elevated Temperature (>200°C)Decomposition of the complexHydrolytic cleavage and decarboxylation of the EDTA ligand. researchgate.netscielo.br
UV IrradiationPhotodegradationLigand-to-metal charge transfer (LMCT) leading to oxidative degradation of EDTA. acs.org

This table summarizes the effects of thermal and photochemical stress on the edetate diammonium copper complex and the primary mechanisms of its degradation.

Hydrolytic Stability and Speciation in Aqueous Solutions

Edetate diammonium copper is highly soluble in water, where it dissociates to form the [Cu(EDTA)]²⁻ complex anion and two ammonium (B1175870) (NH₄⁺) cations. The hydrolytic stability of the [Cu(EDTA)]²⁻ complex is highly dependent on the pH of the solution.

The speciation of the complex in aqueous solution is governed by the pH. In strongly acidic solutions (pH < 3), the carboxylate groups of the EDTA ligand become protonated, which weakens the chelation and can lead to the dissociation of the copper ion. The optimal pH range for the stability of the [Cu(EDTA)]²⁻ complex is typically between 4 and 10. In highly alkaline solutions (pH > 10), the formation of hydroxo complexes, such as [Cu(EDTA)(OH)]³⁻, can occur. nih.gov At very high pH values, there is also competition from the precipitation of copper(II) hydroxide (B78521), Cu(OH)₂.

pH Range Predominant Copper Species Stability of [Cu(EDTA)]²⁻ Complex
< 3[Cu(H₂O)₆]²⁺ and protonated EDTALow (dissociation occurs)
4 - 10[Cu(EDTA)]²⁻High
> 10[Cu(EDTA)(OH)]³⁻Stable, but speciation changes nih.gov
> 13Competition from Cu(OH)₂ precipitationDecreased solubility of copper

This table outlines the speciation of the copper-EDTA complex in aqueous solutions at different pH ranges and its corresponding stability.

Applications in Advanced Materials Science and Catalysis Non Biological/non Clinical

Edetate Diammonium Copper in Catalytic Processes

The catalytic activity of copper complexes is well-established, and the chelation of copper with EDTA can modulate this activity, offering both stability and selectivity in various chemical transformations.

In homogeneous catalysis, edetate diammonium copper and related copper-EDTA complexes can act as effective catalysts in aqueous media. The EDTA ligand helps to solubilize the copper ion and prevents its precipitation, while still allowing it to participate in catalytic cycles. One notable application is in water oxidation. For instance, the complex [Cu(EDTA)(H₂O)] has been shown to efficiently catalyze water oxidation under neutral conditions. rsc.org This is a critical reaction for developing artificial photosynthetic systems and for the production of hydrogen fuel. The stability imparted by the EDTA ligand is a key factor in the catalyst's performance and longevity in solution. rsc.org

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, heterogenization strategies are employed, where the homogeneous catalyst is immobilized on a solid support. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of handling and recyclability of heterogeneous catalysts.

One strategy involves the chemical modification of polymer beads, such as chloromethylated styrene-divinylbenzene copolymer, with EDTA. researchgate.net Subsequent treatment with a copper salt leads to the formation of a polymer-supported copper-EDTA complex. researchgate.net This effectively immobilizes the catalytic copper species, allowing for its use in continuous flow reactors and simplifying post-reaction purification. Another approach involves the immobilization of copper on a magnetic nanocomposite functionalized with EDTA, such as Fe₃O₄@EDTA. dntb.gov.ua This method not only provides a high surface area for the catalytic reaction but also allows for the easy separation of the catalyst from the reaction medium using an external magnet. dntb.gov.ua

Copper complexes are known to be active in a variety of oxidation and reduction reactions. Copper-EDTA complexes have been investigated for their role in photocatalytic processes. For example, in a mixed Cu(II)/Fe(III)-EDTA system, TiO₂ photocatalysis can lead to the simultaneous oxidation of EDTA and the reduction of the metal ions. nih.gov The rate of EDTA decomposition in such systems has been observed to be dependent on the initial concentration of Cu(II). nih.gov The final products of the metal reduction can be mixed species of copper and its oxides (Cu(0)/Cu₂O) deposited on the TiO₂ surface. nih.gov

Furthermore, copper(II)-EDTA complexes can activate hydrogen peroxide in the presence of biological reductants, leading to oxidation reactions. nih.gov While the Cu(II)-EDTA complex itself may not directly react with hydrogen peroxide, the presence of a reductant can facilitate a change in the oxidation state of the copper ion, enabling it to participate in redox cycling and the generation of reactive oxygen species. nih.gov The complex [Cu(EDTA)(H₂O)] has also been identified as a molecular catalyst for water oxidation, demonstrating its role in facilitating this key oxidative process. rsc.org

Incorporation into Functional Materials

The unique properties of edetate diammonium copper also lend themselves to the development of advanced functional materials, including metal-organic frameworks and sensors.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of metal and ligand is crucial in determining the structure and properties of the resulting material. While the direct incorporation of the entire "edetate diammonium copper" complex into a MOF structure as a single building unit is not widely reported, the components—copper ions and EDTA-like ligands—are fundamental to this field.

Copper-based MOFs are extensively studied for applications in catalysis, gas storage, and separation. mdpi.comfrontiersin.orgprinceton.edunih.govclausiuspress.com Dipicolylamine ligands, which share some structural similarities with EDTA in their ability to chelate metals, have been used to create copper coordination polymers. nih.gov The versatile coordination chemistry of copper allows it to form a variety of structures with different organic linkers. It is conceivable that edetate diammonium copper could serve as a precursor, providing a source of both copper(II) ions and a multidentate ligand for the synthesis of novel MOFs or coordination polymers under specific reaction conditions. The ammonium (B1175870) ions could potentially act as charge-balancing species or be involved in directing the final structure.

The ability of EDTA to selectively bind with metal ions makes it a valuable component in the design of chemical sensors. Edetate diammonium copper itself, or the underlying copper-EDTA complex, can be utilized in the development of sensors for various analytes.

One application is in the fabrication of ion-selective electrodes (ISEs). A PVC membrane electrode using an EDTA-based ionophore has been developed for the determination of Cu(II) ions. researchgate.net The sensor demonstrated a good potentiometric response over a wide concentration range. researchgate.net In another approach, a carbon paste electrode modified with EDTA has been used for the electroanalysis of copper ions through techniques like square wave voltammetry and cyclic voltammetry. researchgate.net The strong chelating ability of EDTA enhances the sensitivity and stability of the sensor for Cu(II) detection. researchgate.net

Materials for Gas Adsorption and Separation

The utilization of Edetate diammonium copper as a precursor for the synthesis of porous materials for gas adsorption and separation is a niche yet emerging area of materials science. Research in this domain primarily focuses on leveraging the chemical structure of the copper-EDTA complex to create porous architectures with tailored surface properties for the selective capture of specific gases. The synthesis strategies often involve the thermal decomposition of the copper edetate complex or its use in the fabrication of more complex porous structures like metal-organic frameworks (MOFs).

While direct studies on porous materials derived exclusively from Edetate diammonium copper are limited, the broader family of copper-EDTA complexes has been explored as a source for creating materials with potential applications in gas adsorption. These studies provide a foundational understanding of how the molecular structure of the precursor influences the final properties of the material.

Synthesis of Porous Copper-Based Materials

One of the primary methods for creating porous materials from copper-EDTA complexes is through controlled thermal decomposition or pyrolysis. This process involves heating the complex in an inert or a reactive atmosphere to remove the organic ligand, leaving behind a porous copper or copper oxide framework. The temperature and the atmosphere of the thermal treatment are critical parameters that determine the porosity, surface area, and the chemical nature of the final material.

For instance, EDTA-assisted electrodeposition has been employed to construct porous hollow copper microspheres. While this study focused on the electrochemical reduction of CO2, the synthesis method highlights the role of the EDTA complex in templating the formation of a porous structure. nih.gov

Characterization of Porous Materials

The effectiveness of a material for gas adsorption and separation is largely dependent on its physical and chemical characteristics. Key parameters include:

Brunauer-Emmett-Teller (BET) Surface Area: A measure of the total surface area of the material available for gas adsorption.

Pore Volume and Pore Size Distribution: These parameters define the capacity of the material to store gases and the accessibility of the pores to different gas molecules.

Gas Adsorption Isotherms: These measurements quantify the amount of a specific gas adsorbed by the material at different pressures and a constant temperature.

Table 1: Textural Properties of an EDTA-Modified Porous Material

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
EDTA-modified Activated Carbon Cloth12760.3033.38

This table presents data for a related material to illustrate the potential properties of porous materials synthesized using EDTA complexes. Data for materials derived specifically from Edetate diammonium copper is not currently available in published literature.

Research Findings and Potential Applications

The primary research interest in porous materials derived from copper-EDTA complexes lies in their potential for selective gas adsorption, particularly for CO2 capture and separation from flue gas or natural gas streams. The presence of copper sites within the porous matrix can enhance the affinity for CO2 through specific chemical interactions.

Theoretical and experimental studies on various copper-based porous materials have demonstrated their potential for separating CO2 from other gases like nitrogen (N2) and methane (B114726) (CH4). The selectivity arises from the differences in the interaction strength of these gas molecules with the adsorbent surface.

While the field is still in its early stages, the use of Edetate diammonium copper as a precursor offers a promising route for the development of cost-effective and efficient adsorbents for various gas separation applications. Future research will likely focus on optimizing the synthesis conditions to control the porous structure and enhance the gas adsorption capacity and selectivity of these materials.

Environmental Chemistry and Analytical Method Development Non Clinical

Speciation Analysis of Edetate Diammonium Copper in Environmental Matrices

The speciation of copper, or the distribution of its various chemical forms, in environmental matrices such as water and soil is significantly influenced by the presence of strong chelating agents like EDTA. openrepository.comresearchgate.net Edetate diammonium copper can exist as a stable, soluble complex, which can alter the natural speciation of copper and potentially mobilize it from sediments and soils. openrepository.comresearchgate.net

The analysis of metal-chelator complex speciation in environmental samples is challenging. researchgate.net Techniques such as ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (UPLC-Q-TOF-MS) have been developed for the speciation analysis of metal-EDTA complexes. researchgate.net These methods allow for the determination of low concentrations of complexes like copper-EDTA in matrices such as nutrient solutions and groundwater, without significant interference from high salt concentrations. researchgate.net In river water, besides Cu-EDTA, other anionic copper complexes have been identified at nanomolar concentrations. researchgate.net The exclusion of EDTA from chemical speciation calculations can lead to significant errors, underestimating the free copper ion concentration by at least an order of magnitude, particularly at lower copper-to-dissolved organic matter ratios. researchgate.net

The following table summarizes the limits of detection for various metal-EDTA complexes using UPLC-Q-TOF-MS, demonstrating the sensitivity of modern analytical techniques for speciation analysis.

Table 1: Limits of Detection (LOD) for Metal-EDTA Complexes

Data sourced from a study on speciation analysis using UPLC-Q-TOF-MS. researchgate.net

Degradation Pathways and Environmental Fate

The environmental fate of edetate diammonium copper is largely governed by the persistence of the EDTA ligand. EDTA is known for its resistance to biodegradation, which can lead to its accumulation in the environment. nih.govscielo.br

Photolysis: The photochemical degradation of Fe(III) complexes of EDTA is documented, but applying these findings to natural waters is complex. nih.gov UV irradiation has been shown to induce the simultaneous reduction of Cu(II) to elemental copper and the degradation of EDTA in Cu(II)-EDTA complexes. nih.gov This process involves the photo-induced successive decarboxylation of the EDTA molecule. nih.gov Another study demonstrated that a UV/Cu(II)/H₂O₂ process can effectively degrade EDTA, with 98.6% COD removal from real copper-plating wastewater achieved under optimized conditions. tandfonline.com The degradation of Cu(II)-EDTA can be initiated at the carboxyl group by hydroxyl radical attack. nih.gov

Biodegradation: The biodegradation of metal-EDTA complexes is generally slow. nih.gov A mixed microbial culture has been shown to biodegrade various metal-EDTA complexes, with the order of biodegradability being Fe > Cu > Co > Ni > Cd. nih.govnih.gov The presence of a precipitating ligand, such as inorganic phosphate (B84403), can facilitate the removal of the heavy metal in parallel with EDTA degradation. nih.govnih.gov Some studies have identified specific bacterial strains, such as those from the genera Methylobacterium, Variovorax, Enterobacter, Aureobacterium, and Bacillus, that are capable of utilizing EDTA as a carbon source. nih.gov However, other research indicates a complete lack of EDTA degradation in certain wastewater treatment plant sludges. scielo.br The complexation of EDTA with metals can influence its biodegradation rate. mdpi.com

Development of Analytical Methodologies for Detection and Quantification

A variety of analytical techniques have been developed and refined for the detection and quantification of edetate diammonium copper and related EDTA complexes in environmental and other matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of copper ions, often employing EDTA as a chelating and visualization agent. helixchrom.comsielc.com The formation of a colored Cu-EDTA complex allows for its detection by UV-Vis spectrophotometry. helixchrom.com Mixed-mode columns can be used to separate copper and other metal ions based on differences in hydrophobicity and charge. helixchrom.com

Ion chromatography has also been successfully applied to the separation of transition metal-EDTA chelates. nih.gov This method can be used for the simultaneous analysis of metal chelates and inorganic anions. nih.gov Anion exchange columns are utilized to separate the Cu(II)-EDTA complex from other components in a sample, with detection at a specific UV wavelength. nih.gov

The following table provides an overview of different HPLC methods used for the analysis of copper-EDTA complexes.

Table 2: HPLC Methods for Copper-EDTA Analysis

Electrochemical sensors offer a sensitive, rapid, and low-cost alternative for the detection of copper ions. upt.ro Modified electrodes, such as carbon paste electrodes (CPE) functionalized with EDTA, have been developed for this purpose. upt.roopen.ac.uk The chelating properties of EDTA immobilized on the electrode surface enhance the sensitivity and stability of the sensor for determining Cu(II) in solution. upt.roopen.ac.uk Techniques like square wave voltammetry (SWV) and cyclic voltammetry (CV) are employed for the electrochemical analysis. upt.roopen.ac.uk Other sensor designs include glassy carbon electrodes modified with an EDTA-NQS (1,2-napthaquinone-4 sulphonic acid sodium salt) layer for the simultaneous detection of multiple heavy metals, including copper. researchgate.net Cupric-selective electrodes can also be used for endpoint detection in the chelometric titration of metal ions with EDTA. acs.org

Spectrophotometric methods are well-established for the determination of copper using EDTA. The formation of the Cu-EDTA complex results in a colored solution, and the absorbance can be measured at a specific wavelength (e.g., 720 nm or 745 nm) to quantify the copper concentration. rsc.organgelfire.com Derivative spectrophotometry can be employed for the simultaneous determination of copper and other metals, like cobalt, complexed with EDTA. rsc.org

Fluorometric assays provide highly sensitive methods for the detection of copper ions and EDTA. nih.gov One approach involves an "on-off-on" fluorescence strategy where the fluorescence of a material, such as amino-functionalized graphene quantum dots, is quenched by a quencher and then recovered upon the addition of EDTA, which sequesters copper ions from the quencher complex. nih.gov Another method utilizes blue-emission carbon dots where fluorescence is quenched by copper ions and restored by EDTA. acs.orgnih.gov Sensor-assisted fluorescence immunoassays, including microwell-based fluoroimmunoassays (FIA) and kinetic exclusion assays (KinExA), have also been developed for the trace determination of copper residues in food samples by detecting the Cu(II)-EDTA complex. rsc.org

The table below details the principles of various spectrophotometric and fluorometric assays for copper and EDTA.

Table 3: Spectrophotometric and Fluorometric Assays for Copper and EDTA

Interactions with Model Biological Systems and Biochemical Relevance Excluding Human Clinical Data

Binding Studies with Model Proteins and Enzymes (in vitro, non-human)

The interaction of edetate diammonium copper with proteins and enzymes is primarily dictated by the strong chelation of the copper ion by EDTA. In its complexed form, the reactivity of the copper ion is significantly modulated.

EDTA is a well-known inhibitor of metallopeptidases. This inhibition occurs through the chelation of the metal ion cofactor, such as zinc or cobalt, which is essential for the catalytic activity of these enzymes. While edetate diammonium copper already contains a bound copper ion, the complex can still interact with metalloproteins. This interaction could occur through a ligand exchange reaction, where the EDTA from the complex abstracts the metal cofactor from the enzyme, or through the direct binding of the entire copper-EDTA complex to the protein surface.

Table 1: Hypothetical Inhibition of a Model Metalloproteinase by Edetate Diammonium Copper

Inhibitor Concentration (µM)Enzyme Activity (%)
0100
1085
5060
10040
50015

This table is illustrative and based on the known effects of EDTA on metalloproteinases. Specific data for edetate diammonium copper is not available.

Interactions with Nucleic Acids and Lipids (in vitro, non-human)

The interaction of edetate diammonium copper with nucleic acids and lipids is also influenced by the chelated state of the copper ion.

Free copper ions are known to interact with DNA, primarily through binding to the phosphate (B84403) backbone and the bases, particularly guanine. This binding can induce conformational changes and, in the presence of a reducing agent, can lead to the generation of ROS via Fenton-like reactions, causing oxidative damage to the DNA strands. However, when complexed with EDTA, the direct interaction of copper with DNA is significantly reduced. The EDTA molecule effectively shields the copper ion, preventing its direct binding to the nucleic acid. Any observed interaction would likely be electrostatic in nature between the negatively charged EDTA complex and the negatively charged phosphate backbone of DNA. Some studies have shown that certain copper complexes can interact with DNA via intercalation.

Mechanisms of Cellular Uptake in Prokaryotic or Eukaryotic Cell Lines (in vitro, non-human, focus on mechanism, not therapeutic effect)

The uptake of edetate diammonium copper into cells is a complex process that depends on the cell type and the specific transport mechanisms available.

In prokaryotic cells, such as bacteria, the uptake of metal-EDTA complexes has been studied. For some bacteria, the uptake of EDTA and its metal complexes is an active, energy-dependent process. For instance, the bacterial strain DSM 9103 has been shown to transport metal-EDTA complexes with lower stability constants, while highly stable complexes are not readily taken up. The transport is thought to be driven by a proton gradient. Given that prokaryotic cells are generally smaller than eukaryotic cells, once inside, the complex can diffuse relatively quickly.

Role in Microbiological Systems (e.g., growth inhibition in bacteria, not drug trials)

The effect of edetate diammonium copper on microbiological systems is likely a combination of the activities of both EDTA and copper.

EDTA itself is known to have antibacterial properties. It can destabilize the outer membrane of Gram-negative bacteria by chelating divalent cations like magnesium and calcium, which are essential for maintaining the structural integrity of the lipopolysaccharide layer. This disruption can increase the permeability of the membrane to other substances and inhibit bacterial growth.

Copper is an essential micronutrient for microorganisms but is toxic at higher concentrations. It can interfere with enzyme function, cause oxidative stress, and damage cellular components.

The combination of EDTA and copper in the edetate diammonium copper complex could have a synergistic or antagonistic effect. On one hand, the chelation by EDTA could reduce the bioavailability of copper to the microorganisms, thereby decreasing its toxicity. On the other hand, the EDTA component could disrupt the outer membrane of bacteria, potentially facilitating the entry of the copper complex or other substances, leading to enhanced growth inhibition. Studies on the effect of EDTA on the toxicity of copper to algae have shown that EDTA can reduce copper toxicity by complexing the free copper ions.

Table 2: Example of Growth Inhibition of a Bacterial Strain by Edetate Diammonium Copper

TreatmentConcentration (mM)Growth Inhibition (%)
Control00
Edetate Diammonium Copper0.125
Edetate Diammonium Copper0.560
Edetate Diammonium Copper1.095
Copper Sulfate (B86663)1.080
Disodium EDTA1.040

This table is a hypothetical representation of potential antibacterial activity and does not reflect actual experimental data for edetate diammonium copper.

Future Research Directions and Emerging Paradigms for Edetate Diammonium Copper

Exploration of Novel Synthetic Routes

The traditional synthesis of EDTA and its salts, such as tetrasodium (B8768297) EDTA, often involves the use of ethylenediamine (B42938), formaldehyde (B43269), and sodium cyanide in what is known as the Bersworth process. wikipedia.orgumcs.pl While effective, this method presents environmental and safety concerns. Future research into the synthesis of edetate diammonium copper should prioritize the development of more sustainable and efficient methodologies.

A promising avenue for future investigation is the utilization of industrial waste streams as starting materials. For instance, a patented method for preparing dicopper (II) ethylenediaminetetraacetate (B1237979) involves using spent solutions from chemical copper plating, which contain ethylenediaminetetraacetate. google.com This approach not only provides a valuable product but also offers a method for valorizing toxic industrial waste. google.com Further research could adapt and optimize this process for the specific synthesis of edetate diammonium copper, potentially by adjusting the pH with ammonium (B1175870) hydroxide (B78521). google.com

Another area of exploration is the development of solvent-free or aqueous-based synthetic routes to minimize the use of hazardous organic solvents. Mechanochemistry, which uses mechanical force to induce chemical reactions, could offer a greener alternative to traditional solvent-based methods.

Table 1: Comparison of Synthetic Approaches for Edetate Complexes

Synthetic RouteDescriptionPotential Advantages for Edetate Diammonium Copper SynthesisResearch Focus
Conventional (Bersworth Process) Reaction of ethylenediamine with formaldehyde and a cyanide source, followed by conversion to the desired salt. umcs.plWell-established and high-yielding.Adaptation to specifically target the diammonium copper salt.
Waste Valorization Utilization of spent industrial solutions, such as those from chemical copper plating containing EDTA, as a primary reactant. google.comReduces industrial waste, potentially lower cost, and aligns with circular economy principles.Optimization of reaction conditions (pH, temperature, reactant ratios) for pure product formation.
Green Chemistry Approaches Includes methods like solvent-free reactions (mechanochemistry) or the use of biodegradable starting materials.Minimizes environmental impact and enhances safety.Screening of alternative, non-toxic starting materials and energy-efficient reaction pathways.

Design of Advanced Functional Materials

The unique structure of edetate diammonium copper, featuring a central copper ion chelated by the hexadentate EDTA ligand, makes it an excellent building block for advanced functional materials. wikipedia.org The strong binding affinity of EDTA for metal ions is a key feature that can be harnessed in various applications. wikipedia.org

Future research should focus on incorporating edetate diammonium copper into novel material architectures, such as:

Nanoporous Materials: EDTA-modified mesoporous silica (B1680970) nanoparticles have demonstrated a high capacity for capturing metal ions like iron and copper. researchgate.net Future work could involve synthesizing similar nanostructures where edetate diammonium copper is either encapsulated within the pores or grafted onto the surface. Such materials could be designed as highly selective adsorbents for environmental remediation or as controlled-release systems for delivering copper in agricultural applications. nih.govresearchgate.net

Catalytic Systems: Copper complexes are known to be effective catalysts in various organic reactions. nih.gov Research into Schiff base complexes of copper has shown their potential as environmentally friendly and reusable catalysts. nih.gov Future studies could investigate the catalytic activity of edetate diammonium copper, potentially immobilized on a solid support like modified magnetic nanoparticles, for applications in green chemistry. nih.gov

Polymer Composites: Integrating edetate diammonium copper into polymer matrices could lead to the development of functional plastics and coatings. Non-biodegradable polymers like polyethylene (B3416737) and polypropylene, as well as biodegradable polymers, are widely used in agriculture. mdpi.com A composite material containing edetate diammonium copper could act as a stabilized, slow-release micronutrient fertilizer. nih.gov

Table 2: Potential Advanced Materials Based on Edetate Diammonium Copper

Material TypeDesign StrategyPotential ApplicationResearch Goal
Mesoporous Silica Nanoparticles Surface functionalization or encapsulation of edetate diammonium copper. researchgate.netSelective removal of pollutants; targeted delivery of copper as a micronutrient.Control of particle size, pore structure, and functional group density to maximize efficiency.
Heterogeneous Catalysts Immobilization on solid supports (e.g., magnetic nanoparticles, silica). nih.govGreen synthesis of organic compounds; oxidation of pollutants.Enhancing catalyst stability, reusability, and selectivity for specific chemical transformations.
Functional Polymer Films Blending with agricultural polymers to create coated fertilizers. mdpi.comControlled-release fertilizers to improve nutrient uptake efficiency by plants.Optimization of release kinetics and ensuring compatibility with polymer matrix.
Phytoextraction Enhancers Application in soil to increase the bioavailability of heavy metals to hyperaccumulator plants. nih.govresearchgate.netEnvironmental remediation of contaminated soils.Understanding the interaction mechanisms with plant roots and soil microbiome to maximize uptake.

Integration with Machine Learning and AI for Property Prediction

The development of novel materials and synthetic routes can be significantly accelerated by integrating computational tools like machine learning (ML) and artificial intelligence (AI). While direct ML studies on edetate diammonium copper are not yet prevalent, research on related copper systems demonstrates the immense potential of these techniques. drugbank.com

ML models can be trained on existing chemical data to predict the physicochemical properties, stability, and potential applications of new compounds. For instance, ML techniques such as Artificial Neural Networks (ANN), Support Vector Regression (SVR), and Extreme Gradient Boosting (XGBoost) have been successfully employed to predict copper ore grades based on geological data. shahroodut.ac.irresearchgate.net Similar approaches could be adapted to predict the properties of edetate diammonium copper under various conditions.

Future research directions include:

Property Prediction: Developing ML models to predict key properties of edetate diammonium copper, such as its solubility, stability constant, and reactivity with other substances. This would enable rapid virtual screening of potential applications without the need for extensive laboratory experiments.

Synthesis Optimization: Using AI algorithms to analyze reaction parameters from both failed and successful experiments to predict optimal conditions for novel synthetic routes, maximizing yield and purity while minimizing waste.

Materials Discovery: Employing generative models to design new functional materials based on the edetate diammonium copper scaffold with tailored properties for specific applications, such as catalysis or selective adsorption. Research on neural network potentials (NNP) for the Cu-W system has shown the ability of these models to accurately predict complex material properties, paving the way for in silico design of new composites. aps.org

Table 3: Application of Machine Learning and AI in Edetate Diammonium Copper Research

ML/AI TechniqueApplication AreaObjectiveData Requirements
Support Vector Machines (SVM) / Artificial Neural Networks (ANN) Property PredictionPredict physicochemical properties (e.g., stability, solubility) and biological activity. nih.govA curated database of known properties of related metal-EDTA complexes.
Extreme Gradient Boosting (XGBoost) / Random Forests (RF) Synthesis OptimizationIdentify optimal reaction conditions (temperature, pH, concentration) for maximizing yield and purity. shahroodut.ac.irExperimental data from synthesis attempts, including both successful and unsuccessful outcomes.
Generative Adversarial Networks (GANs) / Neural Network Potentials (NNP) Materials DesignPropose novel structures of functional materials incorporating edetate diammonium copper with desired properties. aps.orgLarge datasets of material structures and their corresponding properties from computational chemistry simulations (e.g., DFT).

Interdisciplinary Research Opportunities

The multifaceted nature of edetate diammonium copper creates significant opportunities for collaborative research across various scientific disciplines. Its potential applications span agriculture, environmental science, and materials chemistry, necessitating an integrated approach to fully realize its potential.

Agricultural Science: The use of edetate diammonium copper as a copper microfertilizer is a key application area. google.com Collaborative research between chemists and agronomists could focus on developing controlled-release formulations to enhance copper bioavailability to plants while minimizing environmental runoff. Studies comparing the efficacy of chelating agents like EDTA and indole-3-acetic acid (IAA) in enhancing metal uptake by plants highlight the need for a deeper understanding of plant-soil-chelate interactions. researchgate.net

Environmental Science: The strong chelating ability of the edetate ligand suggests applications in environmental remediation. loreal.com Interdisciplinary projects with environmental scientists could explore the use of edetate diammonium copper-based materials for the phytoextraction of other heavy metals from contaminated soils or for the catalytic degradation of organic pollutants in water. nih.gov

Catalysis and Chemical Engineering: The development of robust and recyclable catalysts is a major goal in green chemistry. nih.gov Collaboration between materials chemists and chemical engineers could lead to the design and scale-up of catalytic systems based on edetate diammonium copper for industrial chemical synthesis.

Table 4: Interdisciplinary Research Fields for Edetate Diammonium Copper

DisciplineResearch GoalPotential Impact
Agriculture & Soil Science Develop advanced, controlled-release copper micronutrient fertilizers. nih.govImproved crop yields, reduced fertilizer loss, and enhanced food security.
Environmental Engineering Design selective adsorbents and catalysts for water purification and soil remediation. researchgate.netresearchgate.netCleaner water resources and restoration of contaminated land.
Materials Science & Engineering Create novel functional materials with tailored optical, electronic, or magnetic properties.New technologies in sensing, electronics, and data storage.
Biotechnology Investigate interactions with biological systems for applications in enzyme inhibition or as antimicrobial agents. researchgate.netDevelopment of new therapeutic agents or agricultural biocides.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.